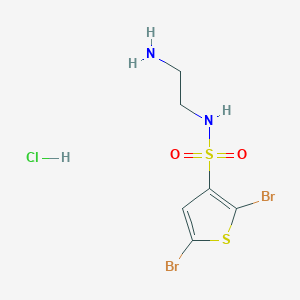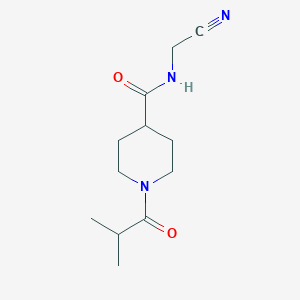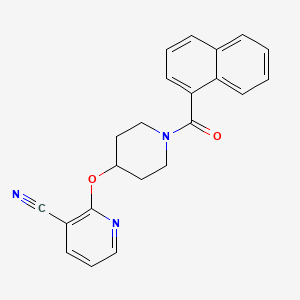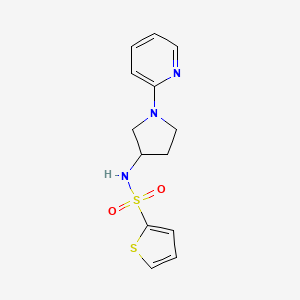
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride is a complex organic compound. Based on its name, it likely contains a thiophene group (a sulfur-containing ring), bromine atoms, and an aminoethyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two bromine atoms attached to the thiophene, and an aminoethyl group attached via a sulfonamide linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
- Sulfonamide derivatives, including those related to N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide, have been synthesized and evaluated for their antiviral activities. For instance, Chen et al. (2010) synthesized new sulfonamide derivatives and found that some exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Inhibition of Carbonic Anhydrase Isozymes
- Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are significant in various physiological processes. Scozzafava and Supuran (1999) found potent inhibition against carbonic anhydrase I, II, and IV isozymes (Scozzafava & Supuran, 1999).
Pro-apoptotic Effects in Cancer Cells
- Studies have also explored the pro-apoptotic effects of sulfonamide derivatives in cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and demonstrated their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
Antitumor Applications
- The role of sulfonamides in antitumor activity has been examined, with studies showing that certain sulfonamide compounds can act as cell cycle inhibitors in cancer treatments. Owa et al. (2002) discussed how sulfonamide-focused libraries can be evaluated for their antitumor properties (Owa et al., 2002).
Molecular Interactions in Crystals and Solutions
- Sulfonamides have been used to study molecular interactions in crystals and solutions, providing insights into their physical and chemical properties. Perlovich et al. (2008) analyzed the crystal structures and solubility of various sulfonamides (Perlovich et al., 2008).
Other Notable Research Applications
- Sulfonamides have been investigated for their potential as GABAB receptor antagonists, antimicrobial agents, and enzyme inhibitors in various other studies. These include the synthesis and antimicrobial evaluation of novel sulfonamides (Abbenante & Prager, 1992), and the study of their metabolism and interactions with enzymes (Marshall, 1948).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZDKCFMQPSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)



![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)


